molecular formula C17H15ClN2O3S B12198298 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide

5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12198298
M. Wt: 362.8 g/mol
InChI Key: CIOGESZQRDWKBA-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinoline moiety attached to a benzenesulfonamide structure, which is further substituted with chloro, methoxy, and methyl groups. The unique structural features of this compound make it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

    Chlorination: The amino group is chlorinated using thionyl chloride to introduce the chloro substituent.

    Methoxylation: The methoxy group is introduced through a methylation reaction using dimethyl sulfate.

    Quinoline Coupling: The final step involves coupling the chlorinated and methoxylated benzenesulfonamide with 3-quinolinecarboxylic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonamide derivatives.

Scientific Research Applications

5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
  • 4-chloro-N-methyl-3-(methylamino)sulfonylbenzamide
  • 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide

Uniqueness

5-chloro-2-methoxy-4-methyl-N-(3-quinolinyl)benzenesulfonamide is unique due to the presence of the quinoline moiety, which imparts distinct biological activities

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C17H15ClN2O3S/c1-11-7-16(23-2)17(9-14(11)18)24(21,22)20-13-8-12-5-3-4-6-15(12)19-10-13/h3-10,20H,1-2H3

InChI Key

CIOGESZQRDWKBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)OC

Origin of Product

United States

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